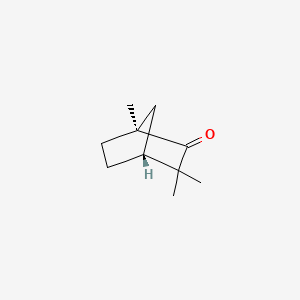![molecular formula C19H23NO4 B1227637 3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid is a member of pyrroles.
Scientific Research Applications
Synthesis and Evaluation of Antioxidant, Anti-inflammatory, and Antiulcer Activity : A novel series of compounds similar to the queried chemical, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives showed significant antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Chemical Transformation Studies : Research involving the cycliacylation of 3-(2-methoxy- and 2,4-dimethoxyphenyl)propionic acids, closely related to the target compound, has been conducted, demonstrating the potential to form dimeric products and other chemical transformations (Zhang et al., 1993).
Analgesic Activity Evaluation : A study on substituted N‐pyrrolylcarboxylic acids, which are structurally similar to the queried compound, has been conducted to evaluate their analgesic activity. This research suggests potential applications in pain management (Bocheva et al., 2006).
Identification in Natural Products : New minor pyrrole alkaloids, structurally related to the compound , have been isolated from the fruits of Lycium chinense, indicating the presence of such compounds in natural products and their potential biological activities (Youn et al., 2016).
Hydrogel Modification for Medical Applications : In the context of materials science, derivatives of the compound have been used in modifying polyvinyl alcohol/acrylic acid hydrogels, suggesting applications in medical fields due to enhanced thermal stability and potential antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Alternative to Phenolation in Materials Science : The use of phloretic acid, a derivative of the compound, as an alternative to phenol for enhancing the reactivity of molecules in the formation of benzoxazine rings, demonstrates its application in materials science for creating sustainable products (Trejo-Machin et al., 2017).
properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-(oxolan-2-ylmethyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-23-16-8-4-14(5-9-16)18-10-6-15(7-11-19(21)22)20(18)13-17-3-2-12-24-17/h4-6,8-10,17H,2-3,7,11-13H2,1H3,(H,21,22) |
InChI Key |
WUTHILHWWWFWPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC3CCCO3)CCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC3CCCO3)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)

![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)

![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![5-Carbamoyl-4-methyl-2-[[(3-nitrophenyl)-oxomethyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B1227564.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile](/img/structure/B1227566.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)
![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)
![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1227579.png)